Adefovir dipivoxil

Catalog No.
S598842
CAS No.
142340-99-6
M.F
C20H32N5O8P
M. Wt
501.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adefovir dipivoxil

CAS Number

142340-99-6

Product Name

Adefovir dipivoxil

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

Molecular Formula

C20H32N5O8P

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)

InChI Key

WOZSCQDILHKSGG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C

Solubility

19 mg/mL at pH 2.0 and 0.4 mg/mL at pH 7.2.
6.33e-01 g/L

Synonyms

9-(2-((-bis((pivaloyloxy)methoxy)phosphinyl)methoxy)ethyl)adenine, adefovir depivoxil, adefovir dipivoxil, GS 840, GS-0840, Hepsera, Preveon

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C

Antiviral Activity against Hepatitis B Virus (HBV):

Adefovir dipivoxil is primarily studied for its antiviral properties against HBV. It acts as a nucleotide analog reverse transcriptase inhibitor, interfering with the viral replication process []. Research has demonstrated its effectiveness in suppressing HBV DNA levels, improving liver function, and inducing HBeAg seroconversion in patients with chronic hepatitis B infection [, ].

Potential for Treatment-Resistant HBV:

Adefovir dipivoxil shows promise in treating patients infected with lamivudine-resistant HBV strains []. This is because it has a different mechanism of action compared to lamivudine, making it less susceptible to resistance development [].

Combination Therapy:

Studies are investigating the efficacy of combining adefovir dipivoxil with other antiviral drugs for the treatment of chronic HBV infection. This approach may improve treatment outcomes and reduce the risk of resistance development [].

Investigating New Applications:

Beyond HBV, researchers are exploring the potential applications of adefovir dipivoxil against other viruses, including cytomegalovirus (CMV) and adenovirus [].

Purity

>98%

Physical Description

Solid

XLogP3

1.8

Boiling Point

641.0±65.0 °C at 760 mmHg

LogP

1.91
0.8

Appearance

Solid powder

Melting Point

98-102ºC

UNII

U6Q8Z01514

Sequence

no

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of chronic hepatitis B in adult patients with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease; this is based on histological, virological, biochemical, and serological responses in adult patients with HBeAg+ and HBeAg- chronic hepatitis B with compensated liver function, and in adult patients with clinical evidence of lamivudine-resistant hepatitis B virus with either compensated or decompensated liver function.
FDA Label
Hepsera is indicated for the treatment of chronic hepatitis B in adults with:compensated liver disease with evidence of active viral replication, persistently elevated serum-alanine-aminotransferase (ALT) levels and histological evidence of active liver inflammation and fibrosis. Initiation of Hepsera treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier to resistance is not available or appropriate (see section 5.1);decompensated liver disease in combination with a second agent without cross-resistance to Hepsera.

Pharmacology

Adefovir dipivoxil a diester prodrug of adefovir. Adefovir is an acyclic nucleotide analog with activity against human hepatitis B virus (HBV). The concentration of adefovir that inhibited 50% of viral DNA synthesis (IC50) in vitro ranged from 0.2 to 2.5 μM in HBV transfected human hepatoma cell lines. The combination of adefovir with lamivudine showed additive anti-HBV activity.
Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV).

MeSH Pharmacological Classification

Reverse Transcriptase Inhibitors

ATC Code

J05AF08
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF08 - Adefovir dipivoxil

Mechanism of Action

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively.

Pictograms

Irritant

Irritant

Other CAS

142340-99-6

Wikipedia

Adefovir dipivoxil

Biological Half Life

Plasma adefovir concentrations declined in a biexponential manner with a terminal elimination half-life of 7.48 ± 1.65 hours.

Use Classification

Human drugs -> Hepsera -> EMA Drug Category
Nucleoside and nucleotide reverse transcriptase inhibitors -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types